molecular formula C10H8ClN5O2 B179484 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride CAS No. 110683-23-3

8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride

Cat. No. B179484
M. Wt: 265.65 g/mol
InChI Key: QRLFWVLMJYJYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride is a chemical compound with the molecular formula C10H8ClN5O2 . It has a molecular weight of 265.66 . The compound is a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7N5O2.ClH/c11-6-3-1-2-5-7(16)4-8(17-9(5)6)10-12-14-15-13-10;/h1-4H,11H2,(H,12,13,14,15);1H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . More detailed physical and chemical properties could not be found in the web search results.

Scientific Research Applications

“8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride”, also known as AOTH, is a chemical compound with the CAS number 110683-23-3 . It appears as a yellow powder .

AOTH is known to be a main intermediate of Pranlukast , which is a medication used to treat bronchial asthma . The chemical name of Pranlukast is 4-oxo-8-(4-(4-phenyl butoxy) benzamido-)-2-(tetrazolium-5-yl)-4H-1-chromene .

The preparation method of AOTH involves several steps, including the preparation of a compound N-(3-acetyl-2-hydroxyl-phenyl)-acetamide and the preparation of the end product . The method uses easily available raw materials and can obtain high value-added products . Despite multi-step reactions, the reactions can be completed in one or two steps .

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

8-amino-2-(2H-tetrazol-5-yl)chromen-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O2.ClH/c11-6-3-1-2-5-7(16)4-8(17-9(5)6)10-12-14-15-13-10;/h1-4H,11H2,(H,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLFWVLMJYJYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)OC(=CC2=O)C3=NNN=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549396
Record name 8-Amino-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride

CAS RN

110683-23-3
Record name 8-Amino-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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